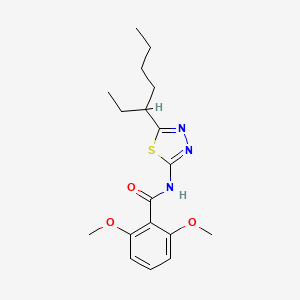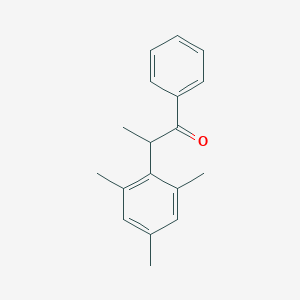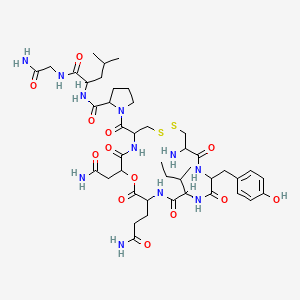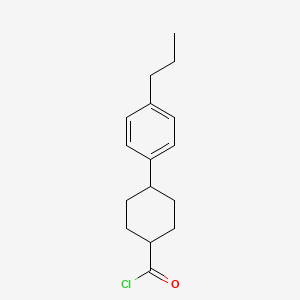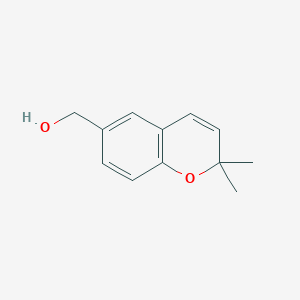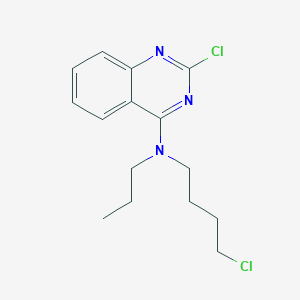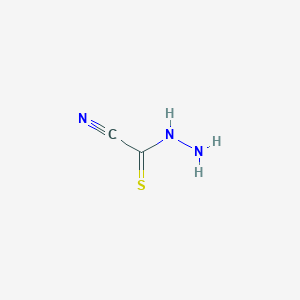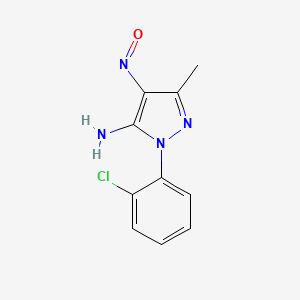
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to the pyrazole ring
准备方法
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by nitration to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency in the production process.
化学反应分析
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazoles.
科学研究应用
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Overall, the compound’s effects are mediated through a combination of covalent modification and non-covalent interactions with biological macromolecules.
相似化合物的比较
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: This compound has a nitro group instead of a nitroso group, which can lead to different reactivity and biological activity.
1-(2-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine:
1-(2-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: The presence of a hydroxy group can introduce new hydrogen bonding interactions and affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
属性
| 81212-52-4 | |
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-5-3-2-4-7(8)11/h2-5H,12H2,1H3 |
InChI 键 |
MHARKQJGYDJIMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1N=O)N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


